An In-depth Technical Guide to 2-Bromophenetole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromophenetole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromophenetole, also known as 1-bromo-2-ethoxybenzene, is an aromatic ether compound that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring an ethoxy group and a bromine atom on a benzene ring, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of the physical and chemical properties of 2-Bromophenetole, its synthesis, reactivity, and its applications, particularly in the realm of pharmaceutical development.
Core Physical and Chemical Properties
2-Bromophenetole (CAS No. 583-19-7) is a colorless to pale yellow liquid with a characteristic aromatic odor[1]. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Boiling Point | 221.7 °C to 223 °C | [2] |
| Density | ~1.343 - 1.4 g/cm³ | --- |
| Solubility | Moderately soluble in organic solvents such as ethanol and ether; limited solubility in water. | [1] |
| Refractive Index | ~1.531 - 1.546 | --- |
Synthesis of 2-Bromophenetole
The most common and direct method for the synthesis of 2-Bromophenetole is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromophenol is deprotonated to form the corresponding phenoxide, which then reacts with an ethylating agent.
Reaction Mechanism: Williamson Ether Synthesis
The synthesis proceeds via an Sₙ2 mechanism. The first step is the deprotonation of the acidic hydroxyl group of 2-bromophenol by a suitable base to form the 2-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide) and displacing the halide to form the ether linkage.
Caption: General workflow for the Williamson ether synthesis of 2-Bromophenetole.
Experimental Protocol: Williamson Ether Synthesis of 2-Bromophenetole
This protocol is a representative procedure for the synthesis of 2-Bromophenetole.
Materials:
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2-Bromophenol
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Anhydrous potassium carbonate (K₂CO₃)
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Ethyl iodide (C₂H₅I)
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Acetone (anhydrous)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a stirred solution of 2-bromophenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
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Add ethyl iodide (1.2 equivalents) to the mixture.
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Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
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Concentrate the filtrate under reduced pressure to remove the acetone.
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Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 2-Bromophenetole by vacuum distillation to obtain a colorless to pale yellow liquid.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 2-Bromophenetole is dominated by the aryl bromide functional group, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and development for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. 2-Bromophenetole can be effectively coupled with various boronic acids or their esters to synthesize substituted biphenyls and other biaryl structures, which are common motifs in many pharmaceutical agents.
Caption: Schematic of the Suzuki-Miyaura coupling reaction with 2-Bromophenetole.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. 2-Bromophenetole can participate in Heck reactions to introduce vinyl groups, which can be further functionalized, providing access to a wide range of molecular architectures.
Applications in Pharmaceutical Synthesis
While specific examples of blockbuster drugs synthesized directly from 2-Bromophenetole are not widely publicized, its structural motif is present in various biologically active compounds. Its utility lies in its role as a versatile building block for creating libraries of compounds for drug screening. For instance, bromophenol derivatives, which can be synthesized from 2-Bromophenetole, have been investigated for their potential as enzyme inhibitors and for other therapeutic applications. The ethoxy group can also influence the pharmacokinetic properties of a drug molecule, such as its lipophilicity and metabolic stability.
Safety and Handling
2-Bromophenetole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
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Harmful if swallowed (H302)[3].
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Causes skin irritation (H315)[1].
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Causes serious eye irritation (H319)[1].
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May cause respiratory irritation (H335)[1].
Precautionary Measures:
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Use only in a well-ventilated area or in a chemical fume hood[3].
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Wear protective gloves, clothing, eye protection, and face protection[3].
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands and any exposed skin thoroughly after handling[3].
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Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this compound[3].
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl group, and a complex multiplet pattern in the aromatic region for the four protons on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will show two signals for the ethyl group and six signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).
Conclusion
2-Bromophenetole is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical compounds. Its ability to participate in a variety of cross-coupling reactions makes it a key building block for the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for its effective and responsible use in research and development.
References
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Capot Chemical. (n.d.). 2-Bromophenetole. Retrieved from [Link]
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Chemsrc. (2025). 1-Bromo-2-ethoxybenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenol, o-bromo-. Retrieved from [Link]
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Exploring the Synthesis and Applications of 2-Bromophenol for Chemical Manufacturers. (n.d.). Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]
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Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. Retrieved from [Link]
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YouTube. (2020, October 20). Williamson Ether Synthesis. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromophenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
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MDPI. (n.d.). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. Retrieved from [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). Retrieved from [Link]
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ZM Silane Limited. (2025, September 13). Organic Synthesis Drug Intermediates. Retrieved from [Link]
